molecular formula C23H15N3O2 B251719 N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

Cat. No. B251719
M. Wt: 365.4 g/mol
InChI Key: AFDWSOJJQQWIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide, also known as BPN-15606, is a novel small molecule drug candidate developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN-15606 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide works by inhibiting the activity of a protein called phosphodiesterase 4D (PDE4D). PDE4D is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in neuronal signaling. By inhibiting PDE4D, N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide increases the levels of cAMP, which in turn leads to improved cognitive function.
Biochemical and Physiological Effects:
N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been shown to increase the levels of cAMP in the brain, which is associated with improved cognitive function. N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has also been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are characteristic of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is that it has shown promising results in preclinical studies, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is that it is still undergoing clinical trials, and its safety and efficacy in humans have yet to be fully established.

Future Directions

There are several future directions for the research and development of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide. One potential direction is to investigate the long-term safety and efficacy of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide in humans. Another potential direction is to explore the potential use of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide in the treatment of other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide and its effects on neuronal signaling.

Synthesis Methods

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of several intermediates, including 2-aminopyridine, 2-chloro-5-nitrobenzoic acid, and 1,3-benzoxazole-5-carboxylic acid. The final step involves the reaction of the intermediate with naphthalene-1-carboxylic acid to form N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide.

Scientific Research Applications

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease. In preclinical studies, N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain, which are characteristic of Alzheimer's disease.

properties

Molecular Formula

C23H15N3O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C23H15N3O2/c27-22(19-7-3-5-15-4-1-2-6-18(15)19)25-17-8-9-21-20(14-17)26-23(28-21)16-10-12-24-13-11-16/h1-14H,(H,25,27)

InChI Key

AFDWSOJJQQWIHD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.